molecular formula C13H12N2O5 B020090 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid CAS No. 110284-78-1

2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid

Cat. No.: B020090
CAS No.: 110284-78-1
M. Wt: 276.24 g/mol
InChI Key: KPJNHFDQZKAJKW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid, also known as Bispyribac, is the enzyme acetohydroxyacid synthase (AHAS) present in plants . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids (BCAAs), including leucine, isoleucine, and valine . The compound is particularly effective against weeds like Cyperaceae, Butomaceae, and Alismataceae growing in rice fields .

Mode of Action

Bispyribac is a selective, systemic herbicide that is absorbed by both the foliage and roots of plants . It acts by inhibiting the AHAS enzyme, thereby disrupting the synthesis of BCAAs . This disruption leads to a halt in protein synthesis and plant growth, eventually causing the death of the plant .

Pharmacokinetics

Bispyribac is highly soluble in water and non-volatile . . These properties influence the bioavailability of the compound in the environment.

Result of Action

The primary result of Bispyribac’s action is the death of the plant. By inhibiting the AHAS enzyme, Bispyribac disrupts the synthesis of BCAAs, leading to a halt in protein synthesis and plant growth . This disruption in growth eventually leads to the death of the plant .

Action Environment

The action, efficacy, and stability of Bispyribac can be influenced by various environmental factors. For instance, its high water solubility means it can be easily transported in aquatic environments . Its non-volatility suggests it is less likely to be lost through evaporation . Its persistence in soil and water systems can be influenced by factors such as temperature, ph, and the presence of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Everolimus is a derivative of rapamycin. The synthesis involves the modification of rapamycin to introduce a 2-hydroxyethyl group at the 40-O position. This modification enhances its pharmacokinetic properties and makes it more suitable for oral administration .

Industrial Production Methods: The industrial production of Everolimus involves large-scale fermentation of the bacterium Streptomyces hygroscopicus to produce rapamycin, followed by chemical modification to obtain Everolimus. The process includes several purification steps to ensure high purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions: Everolimus undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, reduced forms of Everolimus, and substituted analogs with different functional groups .

Scientific Research Applications

Everolimus has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of Everolimus: Everolimus is unique due to its enhanced pharmacokinetic properties, making it more suitable for oral administration. It also has a broader range of therapeutic applications compared to its analogs, particularly in oncology .

Properties

IUPAC Name

2-(4,6-dimethoxypyrimidin-2-yl)oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5/c1-18-10-7-11(19-2)15-13(14-10)20-9-6-4-3-5-8(9)12(16)17/h3-7H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJNHFDQZKAJKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)OC2=CC=CC=C2C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50149195
Record name Benzoicc acid, 2-((4,6-dimethoxy-2-pyrimidinyl)oxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50149195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110284-78-1
Record name Benzoicc acid, 2-((4,6-dimethoxy-2-pyrimidinyl)oxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110284781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoicc acid, 2-((4,6-dimethoxy-2-pyrimidinyl)oxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50149195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid exert its herbicidal effect?

A1: The research paper describes this compound derivatives as potent ALS inhibitors []. ALS, or Acetolactate Synthase, is a key enzyme in the biosynthesis of essential amino acids (valine, leucine, and isoleucine) in plants. By inhibiting ALS, these compounds disrupt amino acid production, leading to the inhibition of plant growth and ultimately causing plant death. This mechanism of action makes them effective herbicides.

Q2: What is the structural significance of the imino ester derivatives of this compound in terms of herbicidal activity?

A2: The research highlights the synthesis of various imino ester derivatives of this compound, represented by the general formula I in the paper []. These derivatives explore different substituents (Q, R, R1, R2) attached to the core structure. This structure-activity relationship (SAR) study suggests that modifications to these substituents can influence the herbicidal potency, selectivity towards different weed species (annual vs. perennial), and even the safety profile towards crops.

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